molecular formula C18H20F2N2O3S B5456868 1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine

1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine

Cat. No.: B5456868
M. Wt: 382.4 g/mol
InChI Key: IYOCOKXCEJVPCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions and coupling methods that introduce sulfonyl and phenyl groups into the piperazine backbone. For instance, compounds with similar structures have been synthesized through reactions involving sulfonyl chlorides and amino-substituted piperazines under controlled conditions to achieve high selectivity and yield.


Molecular Structure Analysis

Crystal structure studies and density functional theory (DFT) calculations play a crucial role in understanding the molecular geometry, electronic structure, and intermolecular interactions of such compounds. For example, related piperazine derivatives have been characterized by X-ray crystallography, revealing significant insights into their molecular conformations and the nature of their hydrogen bonding and π-π stacking interactions, which can influence their biological activity and solubility.


Chemical Reactions Analysis

The compound “1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine” may be involved in various chemical reactions. For instance, protodeboronation of pinacol boronic esters is a valuable transformation that has been applied to methoxy protected compounds .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C10H12F2N2O2S, and its molecular weight is 262.28 g/mol .

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O3S/c1-25-15-4-2-3-14(11-15)13-21-7-9-22(10-8-21)26(23,24)16-5-6-17(19)18(20)12-16/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOCOKXCEJVPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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